4-(4-Bromo-3-formylphenoxy)phthalonitrile
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Overview
Description
4-(4-Bromo-3-formylphenoxy)phthalonitrile is an organic compound with the molecular formula C15H7BrN2O2. This compound is characterized by the presence of a bromo group, a formyl group, and a phthalonitrile moiety. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-formylphenoxy)phthalonitrile typically involves the reaction of 4-bromo-3-formylphenol with phthalonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts such as potassium carbonate and solvents like dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-formylphenoxy)phthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The formyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products Formed
Substitution: Formation of substituted phenoxyphthalonitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4-(4-Bromo-3-formylphenoxy)phthalonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-formylphenoxy)phthalonitrile involves its interaction with specific molecular targets. The bromo and formyl groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-Formylphenoxy)phthalonitrile: Similar structure but lacks the bromo group.
4-(4-Bromo-3-methoxyphenoxy)phthalonitrile: Similar structure but has a methoxy group instead of a formyl group.
Uniqueness
4-(4-Bromo-3-formylphenoxy)phthalonitrile is unique due to the presence of both bromo and formyl groups, which confer distinct reactivity and properties. This combination allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C15H7BrN2O2 |
---|---|
Molecular Weight |
327.13 g/mol |
IUPAC Name |
4-(4-bromo-3-formylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H7BrN2O2/c16-15-4-3-14(6-12(15)9-19)20-13-2-1-10(7-17)11(5-13)8-18/h1-6,9H |
InChI Key |
JDZCNGQKIOBXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)C=O)C#N)C#N |
Origin of Product |
United States |
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